N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt
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Overview
Description
N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt is a crucial intermediate in purine biosynthesis. It plays a vital role in the formation of DNA and RNA components like adenine and guanine. This compound holds significant value in biochemistry due to its involvement in multiple metabolic pathways and its versatile applications in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt involves the condensation of 5-aminoimidazole-4-carboxamide ribose with succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like pyridine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various purine derivatives, which are essential for DNA and RNA synthesis. These derivatives play crucial roles in cellular metabolism and energy production .
Scientific Research Applications
N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt has a wide range of scientific research applications:
Mechanism of Action
N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt acts as a substrate for enzymatic purine synthesis. It facilitates the production of adenine and guanine, which are crucial nucleotide building blocks for DNA and RNA. The compound also plays a role in the synthesis of purine derivatives, including adenosine monophosphate (AMP), which is a key energy source in the body . The molecular targets and pathways involved include the pentose phosphate pathway and the purine nucleotide cycle .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribose: Another intermediate in purine biosynthesis with similar functions.
Adenosine monophosphate (AMP): A purine derivative that serves as a key energy source in the body.
Succinyladenosine: A compound involved in the purine nucleotide cycle.
Uniqueness
N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt is unique due to its specific role in the synthesis of both adenine and guanine, making it a crucial intermediate in purine biosynthesis. Its involvement in multiple metabolic pathways and versatile applications in laboratory settings further highlight its significance .
Properties
Molecular Formula |
C13H16N4Na2O9 |
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Molecular Weight |
418.27 g/mol |
IUPAC Name |
disodium;(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C13H18N4O9.2Na/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12;;/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25);;/q;2*+1/p-2/t4-,5+,8+,9+,12+;;/m0../s1 |
InChI Key |
ZZPKVAPCMROQPH-KGBHUAOWSA-L |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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